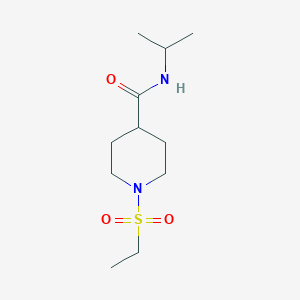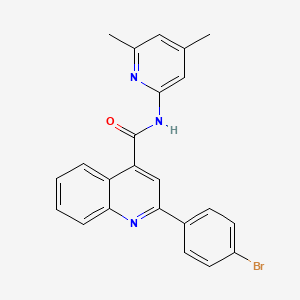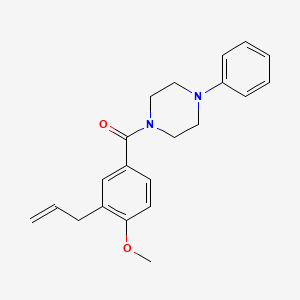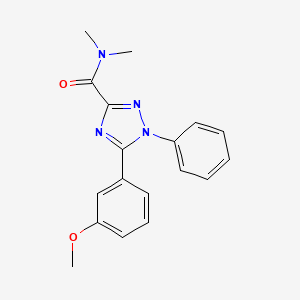![molecular formula C18H20N2O5 B4628106 2-[(4-methylphenoxy)carbonylamino]ethyl N-hydroxy-N-(3-methylphenyl)carbamate](/img/structure/B4628106.png)
2-[(4-methylphenoxy)carbonylamino]ethyl N-hydroxy-N-(3-methylphenyl)carbamate
Overview
Description
2-[(4-methylphenoxy)carbonylamino]ethyl N-hydroxy-N-(3-methylphenyl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both phenoxy and carbamate functional groups, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenoxy)carbonylamino]ethyl N-hydroxy-N-(3-methylphenyl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-methylphenol with phosgene to form 4-methylphenyl chloroformate. This intermediate is then reacted with 2-aminoethanol to produce 2-[(4-methylphenoxy)carbonylamino]ethanol. The final step involves the reaction of this intermediate with N-hydroxy-N-(3-methylphenyl)carbamate under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylphenoxy)carbonylamino]ethyl N-hydroxy-N-(3-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The phenoxy and carbamate groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic oxides, while substitution reactions can produce a variety of substituted carbamates and phenoxy derivatives.
Scientific Research Applications
2-[(4-methylphenoxy)carbonylamino]ethyl N-hydroxy-N-(3-methylphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with tailored properties.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenoxy)carbonylamino]ethyl N-hydroxy-N-(3-methylphenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, enzyme inhibition, and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methylphenoxy)ethyl N-(3-ethylphenyl)carbamate
- 2-[(4-amino-3-methylphenyl)ethylamino]ethyl sulfate
- 2-(2-methoxy-4-methylphenoxy)-N-(2-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[(4-methylphenoxy)carbonylamino]ethyl N-hydroxy-N-(3-methylphenyl)carbamate stands out due to its specific combination of phenoxy and carbamate groups, which confer unique chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and transformations.
Properties
IUPAC Name |
2-[(4-methylphenoxy)carbonylamino]ethyl N-hydroxy-N-(3-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-13-6-8-16(9-7-13)25-17(21)19-10-11-24-18(22)20(23)15-5-3-4-14(2)12-15/h3-9,12,23H,10-11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMXLLGVULUQEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)NCCOC(=O)N(C2=CC=CC(=C2)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-ethylphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4628049.png)
![2-(2-chlorophenyl)-4-{4-[(3-fluorobenzyl)oxy]-3,5-dimethoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4628057.png)

![N-butyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4628076.png)
![4,4'-oxybis(N'-{[5,5,6-trifluoro-6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}benzohydrazide)](/img/structure/B4628081.png)
![2-{1-(3-methoxybenzyl)-4-[(3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4628086.png)

![1-Cyclohexyl-3-{1-[4-(propan-2-yl)phenyl]ethyl}thiourea](/img/structure/B4628094.png)

![(4-BENZYLPIPERIDINO)[2-(3-CHLOROPHENYL)-4-QUINOLYL]METHANONE](/img/structure/B4628111.png)

![2-(2-chloro-N-methylsulfonylanilino)-N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]acetamide](/img/structure/B4628120.png)
![N-{4-[(3,5-DICHLOROPHENYL)SULFAMOYL]PHENYL}-2-METHYL-3-FURAMIDE](/img/structure/B4628127.png)
